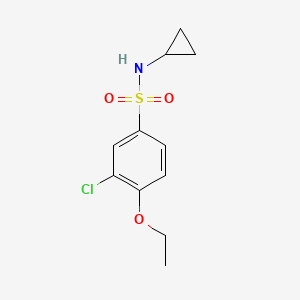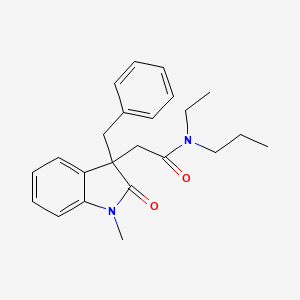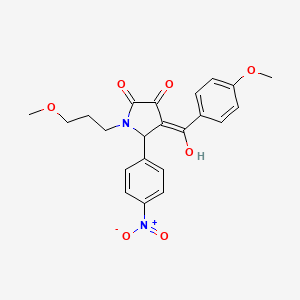![molecular formula C12H15N3O2S B5303090 N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5303090.png)
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of compounds known as gamma-secretase modulators, which have been shown to reduce the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Mécanisme D'action
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide works by modulating the activity of gamma-secretase, an enzyme that is responsible for the production of amyloid-beta peptides. By reducing the activity of gamma-secretase, N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide can decrease the production of amyloid-beta peptides, which are known to accumulate in the brains of Alzheimer's patients and contribute to the development of cognitive impairment.
Biochemical and Physiological Effects
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include a reduction in amyloid-beta peptide levels, an improvement in synaptic function, and a decrease in neuroinflammation. N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide is that it has been extensively studied in animal models of Alzheimer's disease, with promising results. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide is that its mechanism of action is not fully understood, which may limit its potential for clinical development.
Orientations Futures
There are several future directions for research on N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide. One area of interest is the development of more potent and selective gamma-secretase modulators, which may have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide on cognitive function and disease progression in animal models of Alzheimer's disease. Additionally, the safety and efficacy of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide in human clinical trials needs to be evaluated before it can be considered for clinical use.
Méthodes De Synthèse
The synthesis of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide involves the reaction of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide in high yield and purity.
Applications De Recherche Scientifique
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been extensively studied for its potential therapeutic effects in animal models of Alzheimer's disease. In one study, N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide was found to significantly reduce the production of amyloid-beta peptides in the brain of transgenic mice, leading to improved cognitive function. Other studies have also shown that N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide can improve learning and memory in animal models of cognitive impairment.
Propriétés
IUPAC Name |
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-12(2,3)10-14-15-11(18-10)13-9(16)8-6-5-7-17-8/h5-7H,4H2,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXQMRITJDSJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)

![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)

![1-{2-[(dimethylamino)methyl]benzoyl}-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5303036.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303040.png)
![N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5303041.png)
![2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5303049.png)

![N-methyl-N-(2-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5303063.png)
![N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide](/img/structure/B5303071.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea](/img/structure/B5303080.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5303099.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5303106.png)